molecular formula C21H31N5O3 B4557273 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B4557273
M. Wt: 401.5 g/mol
InChI Key: BZXGJIYCJCYQKO-UHFFFAOYSA-N
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Description

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C15H23N3O. This compound is characterized by the presence of piperazine rings and an acetamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide stands out due to its specific structural features, such as the presence of both piperazine and acetamide groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c1-3-24-10-12-25(13-11-24)15-20(28)26-9-8-22-21(29)18(26)14-19(27)23-17-7-5-4-6-16(17)2/h4-7,18H,3,8-15H2,1-2H3,(H,22,29)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGJIYCJCYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 4
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 5
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 6
2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide

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